molecular formula C14H18N2O3S3 B2530306 N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 946357-07-9

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2530306
CAS RN: 946357-07-9
M. Wt: 358.49
InChI Key: ZAWLWOYUOZVRGT-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry and medicine. The sulfonamide functional group typically consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is in turn bonded to an aryl or alkyl group. This structure is pivotal for the biological activity of sulfonamides.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through several methods, including the electrochemical synthesis as described in one of the studies. In this process, anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids using a commercial carbon anode leads to the formation of sulfonamide derivatives. By controlling the exerted potentials, different types of products, such as mono- and disulfone derivatives, can be isolated from the same precursor .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is influenced by various interactions. For instance, the inversion of the morpholine ring in N-arylsulfonyl morpholines is affected by the exocyclic conjugation of the N-S bond. This has been studied using variable-temperature (1)H NMR spectroscopy. The free energy barriers for ring inversion are influenced by the electron-withdrawing power of the substituents. X-ray data have shown that the sulfonamide group prefers a conformation with the S-C bond antiperiplanar to the nitrogen atom lone pair .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. The electrogenerated quinone diimine, for example, undergoes a Michael-type addition reaction with arylsulfinic acids to yield sulfonamide derivatives. This reaction is a key step in the electrochemical synthesis method mentioned earlier . The reactivity of these compounds can be further studied through various spectroscopic methods to understand their behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be characterized using a range of techniques. For example, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide has been studied using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction. Theoretical calculations such as DFT can predict the geometry and vibrational frequencies, which are supported by experimental data. The electronic absorption spectra can be calculated using various methods, and the stability of the molecule can be analyzed using NBO analysis. The thermal stability can be determined using TGA and DTA . Additionally, the formation of complexes with sulfonamide ligands can be characterized by X-ray single-crystal diffraction, FT-IR, UV–Vis, and photoluminescence measurements, which can lead to the understanding of their supramolecular architectures .

Scientific Research Applications

  • Antimycobacterial Agents : Novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from reactions involving morpholine showed promising in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting potential as antimycobacterial agents (Balamurugan et al., 2009).

  • Carbonic Anhydrase Inhibitors : Certain aromatic sulfonamide compounds, including those with a morpholine structure, were found to be effective nanomolar inhibitors of carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma (Supuran et al., 2013).

  • Synthesis of N-Heterocycles : Research has demonstrated the synthesis of morpholines and related compounds using α-phenylvinylsulfonium salts, highlighting the compound's role in creating diverse N-heterocycles (Matlock et al., 2015).

  • Anticonvulsant Activities : A study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, including those with morpholine components, showed significant anticonvulsant activities, suggesting their potential in neurological applications (Barnish et al., 1981).

  • Cytotoxicity Studies : Compounds synthesized from 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides were evaluated for cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Arsenyan et al., 2016).

  • Anti-inflammatory Activity : A study on thiophene derivatives, including morpholine structures, found that they showed moderate to good anti-inflammatory activity, suggesting their use in treatments for inflammation (Helal et al., 2015).

  • Urease Inhibition and Antibacterial Activity : Thiophene sulfonamide derivatives synthesized via Suzuki cross-coupling reactions exhibited significant urease inhibition and antibacterial activities, opening avenues for their use in antimicrobial research (Noreen et al., 2017).

  • Molecular Docking Studies : Thiophene-based sulfonamides have been evaluated as inhibitors of carbonic anhydrase isoenzymes using kinetic and molecular modeling studies, which could contribute to the design of novel therapeutic agents (Alım et al., 2020).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S3/c17-22(18,14-2-1-8-21-14)15-10-13(12-3-9-20-11-12)16-4-6-19-7-5-16/h1-3,8-9,11,13,15H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLWOYUOZVRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

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